Historphin

Description

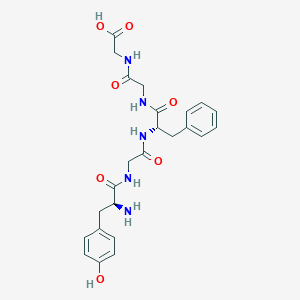

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPKYKDLYYTJH-OALUTQOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909398 |

Source

|

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105250-85-9 |

Source

|

| Record name | Historphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Molecular Mechanisms of Osteogenic Growth Peptide 10 14 in Osteogenesis

Osteogenic Growth Peptide (10-14) Receptor Binding and Downstream Signaling Pathways

OGP(10-14) exerts its effects by binding to a specific OGP receptor on the cell surface. medchemexpress.combioscience.co.ukmedchemexpress.com This binding event initiates a cascade of intracellular signals, with a primary identified route being the activation of an intracellular Gi-protein-Mitogen-Activated Protein (MAP) kinase signaling pathway. medchemexpress.combioscience.co.uknih.govscite.ai This initial step is critical for translating the external peptide signal into a cellular response, leading to changes in gene expression and cell behavior that favor bone formation.

A key mechanism for OGP(10-14)'s mitogenic (cell-proliferating) effect in bone cells is the activation of the Gi-protein-MAP kinase signaling cascade. nih.govhuji.ac.il Research in osteogenic MC3T3-E1 cells has shown that OGP(10-14) significantly enhances MAP kinase activity in a time-dependent fashion. nih.govscite.aihuji.ac.il The involvement of a Gi protein is confirmed by the fact that pertussis toxin, a known inhibitor of Gi proteins, completely abrogates the stimulation of both MAP kinase activity and DNA synthesis induced by OGP(10-14). nih.govscite.aihuji.ac.il This provides direct evidence for a peptide-activated, mitogenic Gi-protein-MAP kinase signaling pathway in osteogenic cells. nih.govhuji.ac.il Further studies have noted that while agents like forskolin (B1673556) can cancel out the proliferative effects of OGP(10-14), they only partially inhibit the activation of MAP kinase, suggesting that this pathway is also involved in other OGP(10-14)-regulated cellular functions beyond proliferation. nih.govhuji.ac.il

The RhoA signaling pathway plays a significant role in the cellular processes initiated by OGP(10-14), particularly in cell differentiation. nih.govresearchgate.netresearchgate.net In human mesenchymal stem cells (MSCs), OGP has been found to increase the membrane expression of the active form of RhoA. mdpi.com The subsequent activation of Rho-associated protein kinase (ROCK) is crucial, as the use of ROCK inhibitors was observed to decrease osteoblast differentiation that was stimulated by OGP. mdpi.com This suggests that OGP promotes osteogenesis through the RhoA/ROCK signaling pathway. mdpi.comresearchgate.net In other cell types, such as the M07-e hematopoietic cell line, OGP(10-14) has been shown to activate RhoA, which is a key step in mediating its anti-proliferative and pro-differentiating effects. nih.govnih.govresearchgate.net

OGP(10-14) functions as an inhibitor of Src family kinases (SFKs). nih.govmedchemexpress.combioscience.co.ukinvivochem.comdcchemicals.com This inhibitory action is a crucial part of its signaling mechanism. In studies using M07-e cells, OGP(10-14) was found to inhibit Src kinases, an effect identical to that of the known Src inhibitor PP2. nih.govresearchgate.net The inhibition of Src activation by OGP(10-14) appears to be linked to the activation of the RhoA pathway. nih.gov Specifically, OGP(10-14) is thought to induce cell differentiation by preventing the activation of Src kinases that would otherwise be caused by activated RhoA. nih.gov This demonstrates a complex interplay where OGP(10-14) modulates multiple pathways to direct cell fate.

There is a significant interplay between the OGP(10-14) signaling pathway and the Transforming Growth Factor Beta 1 (TGFβ1) pathway. nih.gov OGP has been shown to regulate the expression of Transforming Growth Factors (TGFs) more broadly. mdpi.comnih.govresearchgate.netfrontiersin.org In detailed studies on M07-e cells, treatment with OGP(10-14) led to an increased expression of TGFβ1. nih.govnih.govresearchgate.net This effect was linked to the peptide's ability to activate RhoA and inhibit Src kinases, suggesting a comprehensive signaling pathway model of RhoA/TGFβ1/SFKs. nih.govnih.gov

The anabolic effects of OGP(10-14) on bone are also mediated through its influence on other major growth factors. OGP has been shown to regulate the expression of Insulin-like Growth Factors (IGFs). mdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.net The IGF axis is a critical regulator of skeletal tissue metabolism, controlling the activity of osteoblasts and the deposition of bone matrix. nih.gov By modulating IGF expression, OGP(10-14) can tap into this essential osteogenic pathway to enhance bone formation.

In addition to TGFs and IGFs, OGP(10-14) also influences the expression of basic Fibroblast Growth Factors (bFGFs). mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov FGFs are known to stimulate osteoblast proliferation. mdpi.com Studies have shown a potentiating effect when OGP and bFGF are used together, suggesting they work through complementary or synergistic mechanisms. nih.gov The regulation of bFGF expression represents another avenue through which OGP(10-14) can promote the proliferation of bone-forming cells. nih.gov

Research Findings on OGP(10-14) Signaling Pathways

| Signaling Pathway | Key Proteins/Components | Effect of OGP(10-14) | Cellular Outcome | References |

|---|---|---|---|---|

| Gi-protein-MAP Kinase | Gi-protein, MAP Kinase (ERK1/2) | Activation | Stimulates proliferation (mitogenesis) | nih.govscite.aihuji.ac.il |

| RhoA/ROCK | RhoA, ROCK | Activation | Promotes osteoblast differentiation | mdpi.comresearchgate.netnih.gov |

| Src Kinase | Src Family Kinases (SFKs) | Inhibition | Induces differentiation | nih.govmedchemexpress.comresearchgate.netinvivochem.com |

Regulation of Growth Factor Expression by OGP(10-14)

| Growth Factor | Effect of OGP(10-14) | Relevance to Osteogenesis | References |

|---|---|---|---|

| Transforming Growth Factor Beta 1 (TGFβ1) | Increases expression | Stimulates osteogenic differentiation of bone marrow stromal cells | nih.govmdpi.comnih.govnih.gov |

| Insulin-like Growth Factors (IGFs) | Regulates expression | Promotes osteoblast differentiation, proliferation, and mineralization | mdpi.comnih.govresearchgate.netfrontiersin.org |

| Basic Fibroblast Growth Factors (bFGFs) | Regulates expression | Stimulates osteoblast proliferation | mdpi.comnih.govfrontiersin.orgnih.gov |

Cellular Responses Induced by Osteogenic Growth Peptide (10-14) in Osteoblastic Lineage Cells

Osteogenic Growth Peptide (10-14) (OGP(10-14)), the C-terminal pentapeptide of osteogenic growth peptide (OGP), is recognized as the bioactive fragment that retains the full spectrum of OGP-like activity. nih.govmedchemexpress.com This pentapeptide plays a significant role in bone formation, or osteogenesis, by directly influencing the cells of the osteoblastic lineage. ontosight.ainih.govdntb.gov.ua Research has demonstrated that OGP(10-14) elicits a range of cellular responses that are crucial for bone repair and regeneration, including stimulating proliferation and differentiation, enhancing enzymatic activity, and promoting the formation of mineralized bone matrix. nih.govdntb.gov.uanih.gov

Stimulation of Osteoblast Proliferation

A fundamental aspect of bone formation is the expansion of the osteoblast population. OGP(10-14) has been identified as a potent mitogen that stimulates the proliferation of osteoblast and fibroblast cell lines. nih.govmedchemexpress.cominvivochem.comtargetmol.com This proliferative effect is a key initial step in the osteogenic process, ensuring that a sufficient number of bone-forming cells are available to construct new bone tissue. ontosight.ai

Studies involving primary human osteoblast (hOB) cells have sought to determine optimal concentrations for this effect. Research has shown that an ideal concentration of 10⁻¹² M OGP(10-14) effectively stimulates the proliferation of these cells. nih.gov The peptide's ability to promote the growth of osteoblasts is a critical component of its potential in regenerative medicine for repairing bone defects and treating degenerative bone diseases. ontosight.ai While OGP generally promotes a concomitant increase in proliferation and differentiation in human cells, it is noteworthy that in some animal models, such as rabbit-derived cells, an enhancement in osteogenic markers can be accompanied by an inhibition of proliferation. agriculturejournals.cz

Promotion of Osteoblast Differentiation

Beyond stimulating cell division, OGP(10-14) actively promotes the differentiation of osteoprogenitor cells into mature, functional osteoblasts. ontosight.aiinvivochem.comtargetmol.com This process is essential for cells to acquire the specialized functions required for bone matrix synthesis. ontosight.ai OGP(10-14) has been shown to guide rat mesenchymal stem cells (MSCs) to differentiate into osteoblasts while concurrently inhibiting their alternative differentiation pathway into adipocytes (fat cells). nih.govagriculturejournals.cz This targeted differentiation underscores the peptide's specific role in promoting bone formation. The mechanism for this involves complex signaling pathways, including the RhoA/TGFβ1/SFKs pathway in certain cell types. nih.govmedchemexpress.comtargetmol.com

Enhancement of Alkaline Phosphatase (ALP) Activity

Alkaline phosphatase (ALP) is a critical enzyme and a well-established early marker of osteoblast differentiation. Its activity is directly linked to the initiation of bone matrix mineralization. OGP(10-14) has been consistently shown to stimulate and enhance ALP activity in osteoblastic lineage cells. nih.govdntb.gov.uanih.gov

In studies on marrow stromal cells, OGP has been described as a more potent enhancer of ALP activity compared to other growth factors. nih.gov Research on human osteoblast cells indicated that a maximum concentration of 10⁻⁹ M OGP(10-14) stimulated phosphatase activity. nih.gov Conversely, it was observed that lower concentrations, around 10⁻¹³ M, resulted in a modest inhibition of ALP activity, suggesting a concentration-dependent effect. nih.gov Further studies have confirmed that OGP and its active fragment, OGP(10-14), are potent regulators in marrow systems, where a primary effect is the marked stimulation of ALP activity. nih.govagriculturejournals.cz

| Cell Type | OGP(10-14) Concentration | Observed Effect on ALP Activity |

| Human Osteoblast (hOB) Cells | 10⁻⁹ M | Stimulation of phosphatase activity. nih.gov |

| Human Osteoblast (hOB) Cells | 10⁻¹³ M | Modest inhibition of ALP activity. nih.gov |

| Mesenchymal Stem Cells (MSCs) | Not specified | Enhanced ALP activity. nih.gov |

Induction of Matrix Mineralization

The final stage of osteoblast function is the deposition and mineralization of the extracellular matrix, which provides bone with its characteristic strength and rigidity. OGP(10-14) has been demonstrated to enhance this crucial process. ontosight.ainih.govdntb.gov.ua The stimulation of matrix mineralization is a direct consequence of the increased number and enhanced function of differentiated osteoblasts. nih.gov

In cultures of marrow stromal cells, a significant effect of OGP is the marked stimulation of matrix mineralization. nih.govagriculturejournals.cz Studies using primary human osteoblasts found that a concentration of 10⁻⁹ M OGP(10-14) effectively stimulated matrix mineralization, evidenced by increased osteocalcin (B1147995) synthesis. nih.gov Experimental assays, such as those using Alizarin Red S staining to quantify calcium deposits, have visually and quantitatively confirmed the ability of OGP to promote the formation of a mineralized bone matrix by osteoblasts over time. agriculturejournals.cz

| Cell Type | OGP(10-14) Concentration | Outcome on Matrix Mineralization |

| Human Osteoblast (hOB) Cells | 10⁻⁹ M | Stimulated mineralization and osteocalcin synthesis. nih.gov |

| Marrow Stromal Cells | Not specified | Marked stimulation of matrix mineralization. nih.govagriculturejournals.cz |

| Bovine Marrow Mesenchymal Stromal Cells | 10⁻¹¹ M to 10⁻⁷ M | Formation of mineralized nodules confirmed by Alizarin Red S staining. agriculturejournals.cz |

Regulation of Osteogenic Gene Expression

The effects of OGP(10-14) on osteoblast proliferation and differentiation are rooted in its ability to modulate the expression of key genes that orchestrate the process of osteogenesis.

Runt-related transcription factor 2 (RUNX2) is a master regulator of osteoblast differentiation, essential for the commitment of mesenchymal cells to the osteoblastic lineage and for the expression of major bone matrix protein genes. Research has shown that OGP can influence the expression of this critical transcription factor.

In one study, OGP treatment of mesenchymal stem cells (MSCs) undergoing osteoblastic differentiation led to an increase in the gene expression of RUNX2. nih.gov In another investigation using a hydrogel-based sustained-release system for OGP, the expression of RUNX2 was significantly higher in MC3T3-E1 pre-osteoblastic cells treated with the OGP-loaded hydrogel compared to controls. frontiersin.org This upregulation was confirmed at both the gene and protein levels, as demonstrated by RT-PCR analysis and an increased number of positively stained cells with enhanced immunofluorescence signals for RUNX2. frontiersin.org

Osteocalcin (OCN) Synthesis and Secretion

Osteocalcin (OCN), a non-collagenous protein specific to bone tissue, is a hallmark of mature osteoblasts and plays a crucial role in bone mineralization. Studies have demonstrated that OGP(10-14) stimulates OCN synthesis. In cultures of primary human osteoblast (hOB) cells, OGP(10-14) at a concentration of 10⁻⁹ M has been shown to stimulate bone formation and mineralization, partly through the synthesis of osteocalcin. nih.govmdpi.com Furthermore, research on bovine marrow stromal cells revealed that osteogenic growth peptide (OGP) stimulates the mRNA expression of osteocalcin, indicating a direct osteogenic effect. agriculturejournals.cz The transcription factor Osterix (Osx), which is influenced by OGP, is also known to induce the expression of OCN. nih.gov

Osteopontin (B1167477) (OPN) Expression

Osteopontin (OPN) is another critical non-collagenous protein in the bone matrix, involved in various processes including bone remodeling and mineralization. The expression of OPN is influenced by OGP(10-14). Supramolecular hydrogels based on an osteogenic growth peptide have been shown to promote the expression of OPN in human bone marrow-derived mesenchymal stem cells (hBMSCs). acs.org The transcription factor Osterix (Osx), whose expression can be modulated by OGP, is also a known regulator of OPN expression. nih.gov

Osterix (Osx) / Sp7

Osterix (Osx), also known as Sp7, is a zinc-finger containing transcription factor that is essential for the differentiation of preosteoblasts into mature, functional osteoblasts. nih.govwikipedia.org It acts downstream of key osteogenic signaling pathways. Research has indicated that OGP can enhance the expression of Osterix. In mesenchymal stem cells (MSCs) derived from osteoprotegerin-deficient mice, OGP treatment led to an increase in both mRNA and protein levels of Osterix. scispace.com As a critical regulator of osteogenesis, Osx in turn controls the expression of several other important bone matrix proteins, including type I collagen, osteocalcin, and osteopontin. nih.govwikipedia.org

Bone Morphogenetic Protein 2 (BMP2)

Bone Morphogenetic Protein 2 (BMP-2) is a potent growth factor that belongs to the transforming growth factor-beta (TGF-β) superfamily and plays a pivotal role in inducing osteoblast differentiation. mdpi.com OGP has been shown to influence the expression of BMP2. In one study, OGP induced the expression of heme oxidase 1 (HO-1) and subsequently enhanced the gene expression of BMP2 in mesenchymal stem cells undergoing osteoblastic differentiation. nih.govmdpi.com Furthermore, hydrogels containing osteogenic growth peptide have demonstrated the ability to upregulate BMP2 protein levels in human bone marrow-derived mesenchymal stem cells. acs.org

Inhibition of Osteoblast Apoptosis

In addition to promoting osteoblast differentiation and function, OGP(10-14) also plays a protective role by inhibiting osteoblast apoptosis, or programmed cell death. In cultures of primary human osteoblast (hOB) cells, OGP(10-14) was found to inhibit apoptosis induced by dexamethasone. nih.govmdpi.com This anti-apoptotic effect helps to maintain a healthy population of bone-forming cells, thereby contributing to bone formation and homeostasis.

Interactions with Other Bone-Related Cells and Factors

The osteogenic effects of OGP(10-14) are not solely confined to its direct actions on osteoblasts but also involve complex interactions with other cells and signaling molecules within the bone microenvironment. OGP and its C-terminal pentapeptide are potent regulators of marrow stromal cells, where they stimulate alkaline phosphatase activity and matrix mineralization. nih.govmdpi.com Furthermore, OGP regulates the expression of other important growth factors such as Transforming Growth Factors (TGFs), Insulin-like Growth Factors (IGFs), and basic Fibroblast Growth Factors (bFGFs), which in turn contribute to increased bone formation. nih.govmdpi.com The peptide also interacts with osteoclast inhibitory lectin (OCIL) and can influence the Wnt signaling pathway, which is critical for bone development and maintenance. nih.gov

Data Tables

Table 1: Effects of OGP(10-14) on Osteogenic Markers

| Osteogenic Marker | Effect of OGP(10-14) | Cell Type | Reference |

| Osteocalcin (OCN) | Increased synthesis | Primary human osteoblasts | nih.govmdpi.com |

| Osteopontin (OPN) | Increased expression | Human bone marrow-derived mesenchymal stem cells | acs.org |

| Osterix (Osx) / Sp7 | Increased mRNA and protein levels | Mesenchymal stem cells (osteoprotegerin-deficient mice) | scispace.com |

| Bone Morphogenetic Protein 2 (BMP2) | Increased gene expression | Mesenchymal stem cells | nih.govmdpi.com |

| Type I Collagen | Increased mRNA and protein expression | Rat osteoblasts | nih.gov |

Table 2: Cellular and Molecular Interactions of OGP(10-14)

| Interacting Cell/Factor | Effect of Interaction | Reference |

| Marrow Stromal Cells | Stimulation of ALP activity and matrix mineralization | nih.govmdpi.com |

| Osteoblast Apoptosis | Inhibition | nih.govmdpi.com |

| Transforming Growth Factors (TGFs) | Regulation of expression | nih.govmdpi.com |

| Insulin-like Growth Factors (IGFs) | Regulation of expression | nih.govmdpi.com |

| Basic Fibroblast Growth Factors (bFGFs) | Regulation of expression | nih.govmdpi.com |

Effects on Mesenchymal Stem Cells (MSCs) Proliferation and Osteogenic Differentiation

Osteogenic Growth Peptide (10-14) has been demonstrated to be a potent regulator of mesenchymal stem cells (MSCs), the progenitor cells that can differentiate into various cell types, including osteoblasts (bone-forming cells). mdpi.comnih.gov This peptide stimulates the proliferation of MSCs and directs their differentiation towards the osteogenic lineage while inhibiting their differentiation into adipocytes (fat cells). agriculturejournals.czscispace.com

The pro-osteogenic effects of OGP(10-14) are mediated through various signaling pathways and the regulation of key transcription factors. Research has shown that OGP(10-14) can induce the expression of several critical markers for osteoblast differentiation. mdpi.comfrontiersin.org

Key Research Findings on OGP(10-14) and MSCs:

| Cell Type | OGP/OGP(10-14) Concentration | Observed Effects | Reference |

| Primary human osteoblasts (hOB) | 10⁻¹² M | Stimulated proliferation | mdpi.com |

| Primary human osteoblasts (hOB) | 10⁻⁹ M | Stimulated bone formation and mineralization via osteocalcin synthesis and phosphatase activity | mdpi.com |

| Rat mesenchymal stem cells (MSCs) | Not specified | Promoted differentiation into osteoblasts and inhibited adipocyte formation | nih.gov |

| Bovine marrow mesenchymal stromal cells | Not specified | Increased alkaline phosphatase (ALP) activity, mineralized nodule formation, and stimulated osteocalcin (BGP) mRNA expression | agriculturejournals.cz |

| MSCs from OPG-deficient mice | Not specified | Stimulated MSC proliferation and increased expression of CDK2 and cyclin A | scispace.comoup.com |

Studies have elucidated some of the molecular players involved in OGP(10-14)-induced osteogenesis. For instance, in MC3T3-E1 osteoblastic cells, OGP(10-14) exerts a mitogenic effect by rapidly phosphorylating Extracellular signal-regulated kinases 1/2 (ERK1/2) and inducing the synthesis of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) mRNA and protein. nih.gov

Furthermore, OGP has been found to induce the expression of heme oxygenase 1 (HO-1), which in turn enhances alkaline phosphatase (ALP) activity and the gene expression of Bone Morphogenetic Protein 2 (BMP2), Osteonectin, and Runt-related transcription factor 2 (RUNX2). mdpi.comnih.gov RUNX2 is a master transcription factor for osteoblast differentiation, and its upregulation by OGP(10-14) is a key event in promoting bone formation. frontiersin.org In MSCs from osteoprotegerin (OPG)-deficient mice, OGP was shown to stimulate proliferation by triggering the Cyclin-dependent kinase 2 (CDK2)–cyclin A pathway. nih.govscispace.comoup.com

Modulation of Osteoclast Activity (Indirect Effects)

While OGP(10-14) directly stimulates bone formation by acting on osteoblasts and their precursors, it also indirectly influences bone resorption by modulating the activity of osteoclasts, the cells responsible for breaking down bone tissue. This modulation appears to be mediated, at least in part, through the cannabinoid receptor type 2 (CB2). elifesciences.orgnih.gov

Research indicates that OGP shares the anti-osteoclastogenic activity of CB2 agonists. elifesciences.orgnih.gov In ex vivo cultures of bone marrow monocytes, the presence of Macrophage colony-stimulating factor (M-CSF) and Receptor activator of nuclear factor kappa-Β ligand (RANKL) typically induces osteoclast differentiation. However, the addition of OGP inhibits this process in cultures derived from wild-type animals. elifesciences.orgnih.gov This inhibitory effect is absent in cultures from CB2 knockout (Cnr2-/-) animals, demonstrating the essential role of CB2 in mediating the anti-osteoclastogenic effect of OGP. elifesciences.orgnih.gov

Furthermore, OGP(10-14) has been shown to prevent the decrease in osteoprotegerin (OPG) secretion from human osteoblast cultures exposed to dexamethasone. mdpi.com OPG is a decoy receptor for RANKL, a key cytokine required for osteoclast formation and activation. mdpi.com By maintaining OPG levels, OGP(10-14) can interfere with the RANKL/RANK signaling axis, thereby indirectly suppressing osteoclast activity.

Influence on Hematopoietic Stem Progenitors and Hematopoiesis

In addition to its role in bone metabolism, OGP(10-14) exhibits significant hematological activity, enhancing hematopoiesis by affecting stem progenitors. researchgate.netnih.govnih.gov This effect is believed to be secondary to its influence on the bone marrow stroma. nih.gov

Studies have shown that OGP(10-14) can stimulate the formation of various hematopoietic colonies from human stem cells derived from bone marrow, peripheral blood, and cord blood. researchgate.net

Key Research Findings on OGP(10-14) and Hematopoiesis:

| Stem Cell Source | Colony Type | Effect of OGP(10-14) | Reference |

| Bone Marrow | Granulocyte-macrophage colony-forming unit (GM-CFU) | Significantly increased | researchgate.net |

| Cord Blood | Granulocyte-macrophage colony-forming unit (GM-CFU) | Significantly increased | researchgate.net |

| Cord Blood | Burst-forming unit-erythroid (BFU-E) | Increased | researchgate.net |

| Cord Blood | Granulocyte-erythrocyte-monocyte-megakaryocyte colony-forming unit (GEMM-CFU) | Increased | researchgate.net |

| Peripheral Blood | Granulocyte-macrophage colony-forming unit (GM-CFU) | Increased | researchgate.net |

The peptide has been shown to act directly on CD34+ enriched cells and can enhance the activity of other hematopoietic growth factors like stem cell factor (SCF) and granulocyte-macrophage colony-stimulating factor (GM-CSF). researchgate.net For instance, in the OCI-AML5 cell line, OGP(10-14) significantly increases the growth rate in the presence of GM-CSF. researchgate.net Similarly, it enhances the response to SCF in the MUTZ-2 cell line. researchgate.net

In the context of hematological tumor cell lines, OGP(10-14) has been observed to reduce proliferation and induce differentiation. In TPO-primed M07-e cells, it achieves this by interfering with the RhoA and Src kinase pathways and increasing the expression of Transforming growth factor beta 1 (TGF-β1). researchgate.netnih.govnih.gov

Iii. in Vitro Studies of Osteogenic Growth Peptide 10 14 Activity

Cell Line Models for Osteogenic Growth Peptide (10-14) Research

A diverse range of cell lines has been employed to understand the multifaceted actions of OGP(10-14). These models, originating from different species and tissue types, provide valuable insights into the peptide's specific cellular targets and mechanisms of action.

Osteoblastic cell lines are fundamental in studying the osteogenic properties of OGP(10-14). The MC3T3-E1 cell line, derived from mouse calvaria, and the ROS 17/2.8 cell line, from a rat osteosarcoma, are two of the most commonly used models. nih.govmdpi.comresearchgate.net Research has consistently shown that both the full-length OGP and its active fragment, OGP(10-14), stimulate proliferation in these osteoblastic cells. nih.govmdpi.comresearchgate.net

In MC3T3-E1 cells, OGP(10-14) has been shown to exert a mitogenic effect through the activation of the Extracellular signal-regulated kinases 1/2 (ERK1/2) and the subsequent synthesis of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) mRNA and protein. nih.gov This signaling cascade is initiated by the binding of OGP(10-14) to its receptor, which in turn activates a G-protein-coupled pathway leading to MAP kinase activation. medchemexpress.comscite.ai Studies have also demonstrated that OGP can induce the proliferation and differentiation of MC3T3-E1 cells, as well as enhance alkaline phosphatase (ALP) activity. frontiersin.org

Similarly, OGP has been found to have mitogenic activity in ROS 17/2.8 cells. researchgate.netembopress.org The stimulation of both proliferation and ALP activity in these osteogenic cell lines highlights the direct role of OGP and OGP(10-14) in bone formation processes. nih.gov

Table 1: Effects of OGP/OGP(10-14) on Osteoblastic Cell Lines

| Cell Line | Peptide | Biological Activity |

|---|---|---|

| MC3T3-E1 | OGP/OGP(10-14) | Stimulates proliferation and alkaline phosphatase activity. nih.govmdpi.com |

| ROS 17/2.8 | OGP | Stimulates proliferation and alkaline phosphatase activity. nih.govmdpi.com |

| MC3T3-E1 | OGP(10-14) | Mitogenic effect involving ERK1/2 and MAPKAPK2 pathways. nih.gov |

The NIH 3T3 cell line, derived from mouse embryonic fibroblasts, has also been instrumental in OGP(10-14) research. nih.govmdpi.comresearchgate.net Studies have shown that both native and synthetic OGP stimulate the proliferation of these fibroblastic cells. nih.govmdpi.com This suggests that the mitogenic effects of OGP(10-14) are not limited to cells of the osteoblastic lineage but extend to fibroblasts as well, indicating a broader role in tissue growth and repair. nih.govresearchgate.net

Marrow stromal cells (MSCs), which are multipotent and can differentiate into various cell types including osteoblasts, are key targets for OGP(10-14). nih.govmdpi.comnih.gov Both murine and human-derived MSCs have been used to investigate the peptide's activity. nih.govmdpi.comnih.gov

In vitro studies have demonstrated that OGP is a potent regulator of both human and rabbit marrow stromal cells. nih.govoup.com A primary effect observed in these systems is a significant stimulation of alkaline phosphatase (ALP) activity and matrix mineralization. mdpi.comnih.gov In rabbit-derived MSCs, this increase in differentiation markers is accompanied by an inhibition of proliferation. nih.govoup.com Conversely, in human marrow stromal cells, OGP treatment leads to a concurrent increase in both proliferation and osteogenic maturation. nih.govoup.com

Furthermore, OGP(10-14) has been shown to positively regulate bone formation by stimulating the differentiation of rat MSCs into osteoblasts while simultaneously inhibiting their differentiation into adipocytes. nih.govmdpi.com In MSCs from osteoprotegerin-deficient mice, OGP was found to stimulate proliferation and increase the expression of cell cycle-related proteins CDK2 and cyclin A. oup.com

Table 2: Effects of OGP/OGP(10-14) on Marrow Stromal Cells

| Cell Origin | Peptide | Key Findings |

|---|---|---|

| Rabbit | OGP | Stimulation of ALP activity and matrix mineralization; inhibition of proliferation. nih.govoup.com |

| Human | OGP | Concomitant increase in proliferation, ALP activity, and matrix mineralization. nih.govoup.com |

| Rat | OGP(10-14) | Promoted osteogenic differentiation and inhibited adipocyte formation. nih.govmdpi.com |

| OPG-deficient Mice | OGP | Stimulated proliferation; increased CDK2 and cyclin A expression. oup.com |

Primary human osteoblast (hOB) cultures provide a more physiologically relevant model for studying the effects of OGP(10-14) on human bone formation. nih.gov Research using hOB cells has shown that OGP(10-14) can stimulate bone formation and mineralization, evidenced by increased osteocalcin (B1147995) synthesis and phosphatase activity. nih.gov Interestingly, different concentrations of OGP(10-14) appear to have distinct effects; for instance, a concentration of 10⁻¹² M was found to be ideal for stimulating hOB proliferation, while 10⁻⁹ M was optimal for enhancing osteocalcin synthesis and ALP activity. nih.gov Another study reported that OGP(10-14) at a concentration of 10⁻¹² mol/L increased the proliferation rate of hOB cells by 20% after 24 hours and 35% after 72 hours. unesp.br

Beyond its role in osteogenesis, OGP(10-14) has demonstrated significant activity in hematological systems. nih.govresearchgate.netnih.govnih.gov The TPO-primed M07-e human megakaryoblastic leukemia cell line and the HL-60 human promyelocytic leukemia cell line are two important models in this area of research. nih.govresearchgate.netnih.govnih.gov

In TPO-primed M07-e cells, OGP(10-14) has been shown to reduce proliferation and induce differentiation. nih.govresearchgate.netnih.gov This effect is mediated through the RhoA/TGFβ1/SFK signaling pathway. nih.govresearchgate.netnih.gov Specifically, OGP(10-14) acts as a Src inhibitor, leading to the activation of RhoA, increased expression of TGFβ1, and reduced expression of the TPO receptor, Mpl. nih.govresearchgate.netnih.gov

Similarly, in the HL-60 cell line, OGP(10-14) significantly inhibits cell proliferation and promotes myeloid differentiation, as indicated by enhanced myeloperoxidase (MPO) activity and nitroblue tetrazolium reducing ability. nih.govkisti.re.kr These effects are associated with cytoskeleton remodeling and the activation of the small GTP-binding protein RhoA. nih.gov

Table 3: Effects of OGP(10-14) on Hematological Tumor Cell Lines

| Cell Line | Key Findings |

|---|---|

| TPO-primed M07-e | Reduces proliferation and induces differentiation via the RhoA/TGFβ1/SFK pathway. nih.govresearchgate.netnih.gov |

| HL-60 | Inhibits proliferation and enhances myeloid differentiation through RhoA activation. nih.govkisti.re.kr |

Quantitative Assays for Cellular Response Evaluation

To quantify the cellular responses to OGP(10-14) treatment, a variety of established assays are employed. These assays provide objective measurements of cell proliferation, differentiation, and gene expression.

Cell Proliferation Assays:

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It was used to examine the proliferation of rat osteoblasts treated with OGP(10-14). nih.gov

Cell Counting: Direct cell counting, often performed using a hemocytometer or automated cell counter, provides a straightforward measure of cell number. This method was used to determine the number of rat osteoblasts following treatment with OGP(10-14). nih.gov

Osteogenic Differentiation Assays:

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. Its activity is typically measured using a colorimetric assay that detects the hydrolysis of a substrate like p-nitrophenyl phosphate. frontiersin.orgnih.govagriculturejournals.cz This assay has been widely used to demonstrate the stimulatory effect of OGP and OGP(10-14) on various osteogenic cell lines. nih.govmdpi.comfrontiersin.orgresearchgate.net

Mineralization Assays (e.g., Alizarin Red S Staining): These assays are used to visualize and quantify the deposition of calcium phosphate, a hallmark of late-stage osteoblast differentiation and matrix mineralization. agriculturejournals.cz

Osteocalcin (BGP) Protein Assay: Osteocalcin is a late marker of osteoblast differentiation. Its protein levels can be quantified using methods like ELISA. agriculturejournals.cz

Gene and Protein Expression Analysis:

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to measure the mRNA expression levels of specific genes. In the context of OGP(10-14) research, it has been used to quantify the expression of osteogenic markers like Core binding factor 1 (Cbfa1) and type-I collagen in rat osteoblasts, as well as CDK2 and cyclin A in murine MSCs. oup.comnih.gov

Immunohistochemistry and Immunocytochemistry: These techniques use antibodies to detect the presence and localization of specific proteins within cells and tissues. They have been employed to evaluate the protein expression of type-I collagen in rat osteoblasts and to analyze the expression of TGFβ1, Mpl, and Src kinases in M07-e cells. nih.govnih.govnih.gov

Western Blot Analysis: This method is used to detect and quantify specific proteins in a sample. It has been used to assess the expression levels of CDK2 and cyclin A in MSCs from OPG-deficient mice. oup.com

G-LISA™ Quantitative Test: This is a specific ELISA-based assay used to measure the activation of small GTPases like RhoA. It was utilized to study activated RhoA expression in OGP(10-14)-treated M07-e cells. nih.govresearchgate.netnih.gov

Cell Proliferation Assays (e.g., CCK-8, Calcein/PI staining)

The mitogenic potential of OGP(10-14) on various cell types, particularly those of the osteoblastic lineage, is a key aspect of its in vitro activity. Assays such as the Cell Counting Kit-8 (CCK-8) and Calcein/Propidium Iodide (PI) staining are commonly employed to evaluate cell viability and proliferation.

Studies have shown that OGP(10-14) can stimulate the proliferation of osteoblastic and fibroblastic cells. researchgate.net For instance, when MC3T3-E1 cells were cultured on hydrogels containing OGP, CCK-8 assays revealed an increase in cell viability over time, indicating good biocompatibility and a pro-proliferative effect. nih.govresearchgate.net Similarly, Calcein AM/PI staining, which distinguishes between live (green fluorescence) and dead (red fluorescence) cells, has been used to visually confirm the high viability of cells cultured in the presence of OGP-loaded biomaterials. nih.govresearchgate.netnih.govresearchgate.net The native and synthetic forms of OGP have been demonstrated to be mitogenic to osteoblastic and fibroblastic cells. researchgate.net

Interactive Table: Representative findings from cell proliferation assays.

Alkaline Phosphatase (ALP) Activity Assays

Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation, and its activity is frequently measured to assess the osteogenic potential of various compounds. OGP and its active fragment OGP(10-14) have been consistently shown to stimulate ALP activity in a variety of cell culture systems. nih.govnih.govmdpi.comresearchgate.net

In cultures of osteoblastic cells like MC3T3-E1 and ROS 17/2.8, as well as in marrow stromal cells from human and other mammalian species, OGP regulates ALP activity. nih.govnih.govagriculturejournals.cz Studies have demonstrated that OGP(10-14) stimulates ALP activity in a dose-dependent manner, often with a bell-shaped response curve where maximal stimulation occurs at specific concentrations. For example, in bovine marrow mesenchymal stem cells, OGP significantly stimulated ALP activity with a peak at a concentration of 10⁻⁹M. agriculturejournals.cz Similarly, in primary human osteoblast (hOB) cells, OGP(10-14) at a concentration of 10⁻⁹ M stimulated phosphatase activity. nih.gov The enhancement of ALP activity by OGP(10-14) suggests its role in promoting the differentiation of progenitor cells towards the osteoblastic lineage. mdpi.comagriculturejournals.cz

Interactive Table: Summary of ALP activity assay results.

Alizarin Red Staining for Mineralization Assessment

Alizarin Red S staining is a widely used technique to visualize and quantify the deposition of calcium, a hallmark of late-stage osteogenic differentiation and matrix mineralization. nih.govnih.gov In vitro studies have demonstrated that OGP(10-14) enhances the mineralization of the extracellular matrix by osteoblastic cells. nih.govmdpi.com

In cultures of human periodontal ligament stem cells (hPDLSCs), treatment with low concentrations of OGP (0.01 and 0.1 nM) resulted in greater mineral deposition compared to higher doses. nih.gov Similarly, in MC3T3-E1 cells cultured on OGP-loaded hydrogels, Alizarin Red staining showed a significant increase in the formation of mineralized nodules compared to control groups after 14 days of osteogenic induction. nih.govfrontiersin.org These findings indicate that OGP(10-14) not only promotes early osteogenic differentiation but also enhances the functional capacity of osteoblasts to form a mineralized matrix. nih.gov

Interactive Table: Findings from Alizarin Red Staining.

Gene Expression Analysis (e.g., RT-PCR, Immunofluorescence Staining)

To understand the molecular pathways affected by OGP(10-14), researchers have utilized techniques like real-time polymerase chain reaction (RT-PCR) and immunofluorescence staining to analyze the expression of key osteogenic transcription factors and bone matrix proteins.

Studies have shown that OGP(10-14) upregulates the expression of several osteogenesis-related genes. In MC3T3-E1 cells cultured with OGP-loaded hydrogels, RT-PCR analysis revealed increased expression of genes such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteocalcin (OCN), osteopontin (B1167477) (OPN), and Osterix. nih.govfrontiersin.org RUNX2 is a critical transcription factor for osteoblast differentiation. nih.gov Immunofluorescence staining has corroborated these findings at the protein level, showing increased expression of RUNX2 and OPN in human mesenchymal stem cells (hMSCs) cultured on OGP-immobilized scaffolds. rsc.org These results provide strong evidence that OGP(10-14) promotes osteogenesis by modulating the expression of a cascade of genes essential for osteoblast maturation and function. nih.govntno.org

Interactive Table: Summary of Gene Expression Analysis.

Protein Expression Analysis (e.g., Immunoperoxidase Technique)

The immunoperoxidase technique has been employed to investigate the effect of OGP(10-14) on the expression of various proteins involved in cell signaling and differentiation. In a study using the M07-e human megakaryoblastic leukemia cell line, the immunoperoxidase technique was used to analyze the expression of Transforming Growth Factor beta 1 (TGFβ1), the thrombopoietin receptor (Mpl), and Src kinases in response to OGP(10-14) treatment. nih.govnih.govresearchgate.net

The results indicated that OGP(10-14) treatment led to an increase in TGFβ1 expression. nih.govresearchgate.net This effect was prevented when the cells were co-treated with a RhoA inhibitor, suggesting that the upregulation of TGFβ1 by OGP(10-14) is mediated through the RhoA signaling pathway. nih.gov Conversely, OGP(10-14) treatment resulted in a reduction of Mpl expression. nih.govresearchgate.net These findings highlight the ability of OGP(10-14) to modulate the expression of key signaling proteins, thereby influencing cellular processes like differentiation. nih.govmedscimonit.com

Assessment of Activated RhoA Expression (e.g., G-LISA™ quantitative test)

The small GTPase RhoA is a key regulator of the actin cytoskeleton and is involved in various cellular processes, including differentiation. To quantify the effect of OGP(10-14) on RhoA activation, researchers have utilized the G-LISA™ quantitative test. This assay specifically measures the amount of active, GTP-bound RhoA in cell lysates. nih.govnih.govresearchgate.net

In studies with TPO-primed M07-e cells, treatment with OGP(10-14) was shown to activate RhoA. nih.govnih.govresearchgate.net This activation is significant as it appears to be a crucial step in the signaling pathway through which OGP(10-14) exerts its effects on cell differentiation. nih.govnih.govresearchgate.net The involvement of the RhoA/ROCK signaling pathway has also been suggested to be responsible for OGP's promotion of osteogenesis while inhibiting adipogenesis. mdpi.com

Iv. in Vivo Investigations of Osteogenic Growth Peptide 10 14 in Bone Regeneration Models

Delivery Strategies for Osteogenic Growth Peptide (10-14) in Vivo

The effectiveness of OGP(10-14) in vivo is also dependent on its delivery method. Both systemic and local delivery strategies have been investigated.

Systemic administration, through intravenous or subcutaneous injections, has been shown to be effective in promoting fracture healing and reversing bone loss in osteoporosis models. nih.govnih.govmdpi.com This approach allows the peptide to reach multiple sites in the skeleton.

For targeted bone regeneration, local delivery strategies are often preferred. This typically involves incorporating OGP(10-14) into a biocompatible scaffold material, such as a hydrogel or a polymer matrix, which is then implanted at the site of the bone defect. acs.orgfrontiersin.orgdntb.gov.ua This method provides a sustained release of the peptide directly at the desired location, maximizing its local concentration and therapeutic effect. frontiersin.org For example, OGP(10-14) incorporated into poly(lactic-co-glycolic acid) (PLGA) scaffolds has been shown to accelerate the healing of segmental long bone defects in rabbits. nih.govnih.gov Similarly, supramolecular hydrogels based on OGP(10-14) have demonstrated remarkable therapeutic effects in promoting bone regeneration in rat bone defect models. acs.org

| Delivery Strategy | Method | Application | Key Findings | References |

|---|---|---|---|---|

| Systemic | Intravenous/Subcutaneous Injection | Fracture healing, Osteoporosis | Effective in promoting systemic bone formation and reversing bone loss. | mdpi.com, nih.gov, nih.gov |

| Local | Incorporation into scaffolds (e.g., hydrogels, polymers) | Bone defect repair | Sustained local release enhances targeted bone regeneration. | dntb.gov.ua, acs.org, frontiersin.org |

Systemic Administration (Intravenous/Subcutaneous)

Systemic delivery of OGP and OGP(10-14) has been shown to positively influence bone metabolism and fracture repair. Early studies demonstrated that intravenous administration of OGP to adult male rats for nine consecutive days resulted in enhanced bone formation and an increase in trabecular bone mass in the mandibular condyles. nih.govresearchgate.net Following these initial findings, numerous studies have explored the effects of both intravenous and subcutaneous administration in various models, particularly for fracture repair in rats. nih.govresearchgate.net

These systemic treatments have generally resulted in faster and mechanically tougher fracture healing. nih.govresearchgate.netoup.com For instance, systemic administration of synthetic OGP(10-14) in rats and mice has been shown to increase bone formation and trabecular bone density. unesp.br Studies have also investigated its effects in osteoporotic models. In ovariectomized mice, which model postmenopausal osteoporosis, systemic OGP administration reversed a significant portion of trabecular bone loss. nih.gov Notably, OGP(10-14) and a modified version, desamino[Tyr10]OGP(10-14), exhibited even more potent osteogenic effects than the full-length OGP in this model. nih.gov Similarly, subcutaneous injection of OGP into osteoprotegerin-deficient mice, another model for osteoporosis, led to significant elevations in bone mineral density. oup.com

| Model | Administration Route | Key Findings | Reference |

|---|---|---|---|

| Adult Male Rats | Intravenous | Enhanced bone formation and increased trabecular bone mass in mandibular condyles. | nih.govresearchgate.net |

| Rats (Fracture Repair) | Intravenous/Subcutaneous | Accelerated fracture healing and increased bone formation in the callus. | nih.govresearchgate.netoup.com |

| Ovariectomized Mice (Osteoporosis Model) | Systemic | Reversed trabecular bone loss; OGP(10-14) showed a stronger osteogenic effect than OGP. | nih.gov |

| Osteoprotegerin-deficient Mice (Osteoporosis Model) | Subcutaneous | Significantly elevated bone mineral density and serum alkaline phosphatase levels. | oup.com |

Local Delivery via Biomaterials and Scaffolds

While systemic administration has proven effective, local delivery strategies are being developed to concentrate the peptide's effects at the injury site, potentially reducing the required dose and minimizing systemic side effects. unesp.br This approach involves integrating OGP(10-14) into various biomaterials that serve as scaffolds for tissue growth and as vehicles for controlled peptide release.

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer widely used in tissue engineering. Scaffolds made from PLGA can be loaded with OGP and implanted into bone defects. A study comparing local delivery of OGP via PLGA scaffolds to systemic administration in rabbits with segmental long bone defects found that local application was significantly more effective. nih.gov Radiographic and histomorphometric analyses revealed that bone formation and union were substantially higher in the group receiving the OGP-loaded scaffold. nih.gov The scaffold degraded as new bone tissue formed, suggesting that OGP-associated PLGA scaffolds could be a viable alternative to bone grafts. nih.gov Further research on electrospun PLGA scaffolds loaded with OGP for repairing cranial defects in rats showed that these scaffolds mimic the extracellular matrix, have good biocompatibility, and possess strong osteoinduction capabilities. nih.gov A scaffold with 0.4% OGP demonstrated superior promotion of bone repair compared to those with lower concentrations or no OGP. nih.gov

| Model | Biomaterial | Key Findings | Reference |

|---|---|---|---|

| Rabbits (Segmental Long Bone Defect) | PLGA scaffold with adsorbed OGP | Local application led to significantly higher bone formation and union compared to systemic administration. | nih.govmdpi.com |

| Rats (Cranial Defect) | Electrospun PLGA scaffold with 0.4% OGP | Significantly better bone repair compared to control groups; scaffold showed good biocompatibility and osteoinduction. | nih.gov |

Hydrogels are water-swollen polymer networks that are attractive for local drug delivery due to their tissue-like properties and injectability. frontiersin.orgnih.gov Self-assembling supramolecular hydrogels based on the OGP(10-14) active fragment have been developed to overcome the rapid degradation and poor bioavailability of the free peptide. nih.govacs.org In a rat bone defect model, these hydrogels demonstrated a remarkable therapeutic effect, inducing bone formation and promoting regeneration, particularly in the early stages of healing. nih.govacs.orgacs.org The hydrogels were found to upregulate the expression of osteogenic markers and were shown to be involved in inflammatory and folate-related pathways to mediate osteogenesis. nih.gov

Another approach involves an injectable, photo-crosslinkable composite hydrogel made of gelatin methacryloyl (GelMA) and hyaluronic acid methacrylate (B99206) (HAMA). frontiersin.org When loaded with OGP, this dual-network hydrogel system provides sustained release of the peptide. frontiersin.orgfrontiersin.org In vivo studies are anticipated to confirm the in vitro findings, which showed that the GelMA/HAMA-OGP hydrogel successfully promotes osteogenic differentiation and possesses excellent biocompatibility. frontiersin.orgnih.gov

| Model | Biomaterial | Key Findings | Reference |

|---|---|---|---|

| Rat (Bone Defect) | OGP(10-14)-based self-assembling supramolecular hydrogel | Promoted bone formation in the early stage of healing; increased bone volume, trabecular number, and bone mineral density. | nih.govacs.orgacs.org |

| Rat (Cranial Defect) | GelMA/HAMA dual network hydrogel with OGP | In vitro results show good biocompatibility and promotion of osteogenic differentiation, suggesting strong potential for in vivo bone regeneration. | frontiersin.orgnih.gov |

Barrier membranes are used in a technique called guided bone regeneration (GBR) to create a secluded space for new bone to form. nih.gov Incorporating OGP(10-14) into these membranes can enhance their bioactivity. Studies have evaluated membranes made from biopolymers like bacterial cellulose (B213188) (BC) and collagen (COL) combined with OGP(10-14). nih.govunesp.br In a non-critical defect model in rat femurs, a BC-COL membrane containing OGP(10-14) induced a higher percentage of bone tissue in the repaired area at 2 and 4 weeks compared to membranes without the peptide. nih.gov Furthermore, this composite membrane led to higher radiographic density in the repaired bone at 1, 4, and 16 weeks, indicating more robust mineralization. nih.gov Even a simple bacterial cellulose membrane with adsorbed OGP(10-14) was shown to promote better bone regeneration than the control group without a membrane. nih.gov

| Model | Biomaterial | Key Findings | Reference |

|---|---|---|---|

| Rat Femur (Non-critical Defect) | Bacterial Cellulose-Collagen (BC-COL) membrane with OGP(10-14) | Induced a higher percentage of bone tissue at 2 and 4 weeks and higher radiographic density at 1, 4, and 16 weeks compared to controls. | nih.gov |

| Mice (Critical-size Calvarial Defect) | Bacterial Cellulose-Hydroxyapatite (BC-HA) membrane with adsorbed OGP or OGP(10-14) | Promoted better bone formation compared to defects with no membrane. | nih.gov |

Polyetheretherketone (PEEK) is a high-performance polymer used for orthopedic and dental implants due to its bone-like stiffness and strength. nih.gov However, PEEK is biologically inert, which can limit its integration with surrounding bone tissue. nih.govunipd.it To overcome this, researchers have developed methods to covalently graft OGP onto the surface of PEEK implants. In a rat tibia implantation model, micro-CT analysis demonstrated that the OGP-functionalized PEEK implants significantly promoted new bone formation around the implant compared to unmodified PEEK. nih.gov In vitro results leading up to this in vivo testing showed that the OGP-modified surface enhanced the attachment, proliferation, and osteodifferentiation of pre-osteoblast cells. nih.gov This surface modification strategy holds promise for improving the osseointegration of PEEK implants in clinical applications. nih.govnih.gov

| Model | Biomaterial | Key Findings | Reference |

|---|---|---|---|

| Rat Tibia Implantation | PEEK implant with covalently grafted OGP | Significantly augmented new bone formation surrounding the implant compared to bare PEEK. | nih.gov |

Controlled and Sustained Release Systems

A key objective in using biomaterials for local peptide delivery is to achieve a controlled and sustained release profile. unesp.brnih.gov Rapid release can lead to a short duration of action, while a slow, sustained release can maintain a therapeutic concentration of the peptide at the defect site for an extended period, which is more aligned with the natural timeline of bone healing.

Biomaterials like PLGA scaffolds, hydrogels, and membranes are inherently designed to function as controlled release systems. For example, electrospun PLGA scaffolds have been shown to provide sustained release of OGP for over a month. nih.gov Hydrogels, such as the GelMA/HAMA system, are specifically designed to achieve effective long-term release by grafting the peptide within the hydrogel network. frontiersin.orgfrontiersin.org Similarly, self-assembling supramolecular hydrogels can protect the peptide from premature degradation and prolong its action time. nih.govacs.org The development of these advanced delivery systems is crucial for maximizing the therapeutic potential of OGP(10-14) in bone regeneration, ensuring that the peptide is available to influence cellular processes throughout the critical phases of healing. unesp.bracs.org

Evaluation of Therapeutic Outcomes

Systemic administration of OGP(10-14) has been shown to stimulate and accelerate the process of fracture healing in animal models. nih.govinvivochem.comtargetmol.com Research in rats with femoral fractures demonstrated that OGP treatment leads to enhanced bridging of the fracture gap. capes.gov.br This suggests a more efficient and robust healing response facilitated by the peptide. The positive effects on fracture repair have positioned OGP and its derivatives as potential therapies for accelerating bone regeneration following fractures and other bone injuries. capes.gov.br

Key Findings in Fracture Healing Models:

Enhanced rate of fracture healing in rabbits. nih.gov

Improved structural and mechanical properties of the fracture callus in rats. oup.com

Stimulation of bone formation at the fracture site. nih.gov

A significant outcome observed in multiple in vivo studies is the ability of OGP(10-14) to increase trabecular bone mass. nih.govinvivochem.comagriculturejournals.cz Administration of the peptide in rats and mice has led to a notable increase in trabecular bone density. nih.govinvivochem.comtargetmol.com This effect is attributed to the peptide's role in stimulating bone formation. nih.gov Furthermore, OGP(10-14) has demonstrated a more potent osteogenic effect than the full-length OGP in some models, such as in reversing ovariectomy-induced bone loss in mice. nih.gov The peptide influences the expression of crucial growth factors like Transforming Growth Factors (TGFs), Insulin-like Growth Factors (IGFs), and basic Fibroblast Growth Factors (bFGFs), which contributes to the observed increase in bone formation and density. mdpi.comfrontiersin.org

The application of OGP(10-14) has shown promise in enhancing bone regeneration within surgically created bone defects. When incorporated into biomaterial scaffolds, such as those made from poly(lactic-co-glycolic acid) (PLGA), OGP has been effective in promoting the healing of segmental long bone defects in rabbits. mdpi.com In studies involving critical-size calvarial defects in mice, membranes loaded with OGP(10-14) accelerated osteoblast differentiation and activity in the early stages of healing. mdpi.com Similarly, in non-critical femoral defects in rats, biopolymer-based membranes combined with OGP(10-14) induced a higher percentage of bone tissue in the repaired area during the initial weeks of healing. nih.gov

Table 1: Effect of OGP(10-14) on Bone Defect Regeneration in Rats

| Time Point | Outcome Metric | OGP(10-14) Treated Group | Control Group |

| 2 Weeks | Percentage of Bone Tissue | Higher | Lower |

| 4 Weeks | Percentage of Bone Tissue | Higher | Lower |

| 1, 4, 16 Weeks | Radiographic Density | Higher | Lower |

Data derived from a study on non-critical defects in rat femurs treated with biopolymer-based membranes associated with OGP(10-14). nih.gov

OGP(10-14) has been investigated for its potential to counteract bone loss in pathological conditions like glucocorticoid-induced osteoporosis. researchgate.netsemanticscholar.org In vitro findings indicate that OGP(10-14) can inhibit apoptosis in human osteoblasts induced by glucocorticoids and restore the altered expression of osteoprotegerin (OPG) to normal levels. nih.gov This suggests a protective mechanism against the detrimental effects of glucocorticoids on bone cells. Furthermore, in OPG-deficient mice, an animal model for osteoporosis, systemic administration of OGP has been shown to significantly elevate bone mineral density. oup.com These findings highlight the therapeutic potential of OGP(10-14) in managing osteoporosis. oup.com

Studies focusing on the biomechanical aspects of fracture healing have revealed that OGP(10-14) positively influences callus formation and its mechanical properties. oup.com In a rat model of femoral fracture, systemic OGP administration resulted in a larger volume of total callus, bony callus, and newly formed bone after four weeks compared to controls. capes.gov.brnih.gov Moreover, the total connectivity of the callus was significantly higher in the OGP-treated group. capes.gov.brnih.gov This improved structural integrity translated to higher biomechanical toughness of the fracture callus at 3 and 4 weeks post-fracture. capes.gov.br

Table 2: Impact of OGP on Fracture Callus Properties in Rats (4 Weeks Post-Fracture)

| Parameter | OGP-Treated Group | Control Group | Percentage Increase |

| Total Callus Volume | Increased | Decreased from peak | ~20% higher |

| Bony Callus Volume | Increased | Decreased from peak | ~20% higher |

| Newly Formed Bone Volume | Increased | Decreased from peak | ~20% higher |

| Total Connectivity | Higher | Lower | 46% higher |

| Biomechanical Toughness | Higher | Lower | Significantly higher |

Data based on a study of unstable mid-femoral fractures in rats. capes.gov.brnih.gov

Observed Hematopoietic Effects:

Enhances hematopoietic regeneration after ablative chemotherapy. nih.gov

Increases blood and bone marrow cellularity in mice. researchgate.net

Improves the success of bone marrow transplantation in animal models. agriculturejournals.cz

Hematopoietic Regeneration After Ablative Chemotherapy

The profound myelosuppressive effects of ablative chemotherapy present a significant clinical challenge, leading to a state of pancytopenia and a high risk of infection, bleeding, and anemia. google.com The Osteogenic Growth Peptide (OGP) and its C-terminal pentapeptide fragment, OGP(10-14), have emerged as potential therapeutic agents to accelerate hematopoietic recovery following such cytotoxic insults. nih.gov In vivo studies have demonstrated that OGP and OGP(10-14) can enhance hematopoiesis, a process that appears to be secondary to their effects on the bone marrow stroma. nih.gov This section will delve into the detailed research findings from in vivo models investigating the role of OGP(10-14) in hematopoietic regeneration post-chemotherapy.

A key aspect of the hematopoietic-stimulating effects of OGP(10-14) lies in its ability to modulate the bone marrow microenvironment. nih.gov Studies utilizing OGP-functionalized tetrahedral framework nucleic acids (OGP-tFNAs) have provided insights into these mechanisms in the setting of chemotherapy-induced myelosuppression. nih.gov In a model of 5-fluorouracil (B62378) (5-FU)-induced myelosuppression, OGP-tFNAs demonstrated a protective effect on bone marrow stromal cells against DNA damage and apoptosis. nih.gov

Pretreatment with OGP-tFNAs was found to activate the extracellularly regulated protein kinase (ERK) signaling pathway and downregulate apoptosis-related proteins. nih.gov Furthermore, OGP-tFNAs mitigated the chemotherapy-induced inhibition of hematopoiesis-related cytokine expression, which is critical for the reconstitution of the hematopoietic system. nih.gov The expression of stem cell factor (SCF) and the chemokine SDF-1, both crucial for hematopoietic stem cell maintenance and homing, was found to be higher after OGP-tFNA pretreatment both in vitro and in vivo. nih.gov

The following table summarizes the key findings on the effects of OGP-functionalized nanostructures on hematopoietic-related cytokine expression in a 5-FU induced myelosuppression model.

| Cytokine | Effect of 5-FU | Effect of OGP-tFNA Pretreatment |

| Stem Cell Factor (SCF) | Decreased expression | Alleviated inhibition of expression |

| Stromal Cell-Derived Factor-1 (SDF-1) | Decreased expression | Alleviated inhibition of expression |

These findings suggest that OGP(10-14) can protect hematopoietic cells and their microenvironment from chemotherapy-induced damage, thereby promoting hematopoietic regeneration. nih.gov The peptide's ability to enhance the production of essential hematopoietic cytokines contributes significantly to this restorative process.

Further research has highlighted the direct action of OGP(10-14) on hematopoietic stem and progenitor cells. It has been shown to enhance the formation of granulocyte-macrophage colonies from human stem cells derived from bone marrow, peripheral blood, and cord blood. This indicates a direct stimulatory effect on myelopoiesis.

The data collectively suggest that OGP(10-14) holds promise as a therapeutic agent for accelerating hematopoietic recovery following ablative chemotherapy. Its dual action of protecting the bone marrow stroma and directly stimulating hematopoietic progenitors provides a multifaceted approach to mitigating the dose-limiting toxicity of many chemotherapeutic regimens.

Advancements in Osteogenic Growth Peptide (10-14) Research: Unraveling Future Therapeutic Potential

New York, NY – The synthetic pentapeptide, Osteogenic Growth Peptide (10-14) (OGP(10-14)), a derivative of the C-terminal of histone H4, continues to be a focal point of intensive research in the field of bone regeneration. mdpi.comfrontiersin.org Its demonstrated ability to stimulate bone formation has paved the way for advanced investigations into its molecular workings, its role in specific bone diseases, and the development of innovative delivery methods to harness its therapeutic promise. researchgate.netnih.gov

Elucidation of Remaining Unknown Molecular Mechanisms

While it is established that OGP(10-14) is the bioactive component of the larger Osteogenic Growth Peptide (OGP), the precise molecular pathways it governs are not entirely understood. mdpi.comdntb.gov.ua Current research indicates that OGP(10-14) stimulates the proliferation and differentiation of osteoblastic cells, which are crucial for bone formation. researchgate.netnih.gov One identified mechanism involves the rapid phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2) and the subsequent synthesis of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) in osteoblastic cells. mdpi.com

Further studies have revealed the involvement of other signaling pathways. For instance, in mesenchymal stem cells (MSCs), OGP has been shown to induce the expression of heme oxygenase 1 (HO-1), which in turn enhances the expression of key osteogenic markers like Bone Morphogenetic Protein 2 (BMP2), Osteonectin, and Runt-related transcription factor 2 (RUNX2). nih.gov Another line of investigation in OPG-deficient mice suggests that OGP may stimulate MSC proliferation by activating the Cyclin-dependent kinase 2 (CDK2)–cyclin A pathway. nih.govoup.com The small G-protein RhoA and tyrosine kinases of the Src family (SFKs) have also been implicated in the peptide's cellular effects. nih.gov

However, a complete picture of the receptor interactions, downstream signaling cascades, and the interplay between different pathways remains to be fully elucidated. Future research will likely focus on identifying the specific cell surface receptors that bind to OGP(10-14) and mapping the intricate network of intracellular signals that lead to its pro-osteogenic effects.

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when designing in vitro studies with OGP(10-14)?

- Methodological Guidance :

- Use osteoblast or fibroblast cell lines (e.g., MC3T3-E1) to assess proliferation and differentiation effects.

- Optimize peptide concentrations (typically 10–100 nM) based on dose-response curves .

- Include controls for Src kinase activity (e.g., PP2 inhibitor) to isolate OGP(10-14)-specific effects on pathways like RhoA/TGFβ1/SFKs .

- Validate results with assays like ALP activity, collagen synthesis, or qPCR for osteogenic markers (e.g., Runx2, OPN) .

Q. How should OGP(10-14) be stored to maintain stability in long-term studies?

- Best Practices :

- Store lyophilized powder at -80°C for up to 2 years or -20°C for 1 year.

- Reconstituted solutions (e.g., in PBS or cell culture media) should be aliquoted and stored at -80°C for ≤6 months; avoid freeze-thaw cycles .

- Monitor batch-specific stability using HPLC or mass spectrometry (MS) to detect degradation .

Q. What are the key structural features of OGP(10-14) that influence its bioactivity?

- Structure-Function Insights :

- The truncated sequence (YGFGG) retains receptor-binding affinity via the C-terminal Gly residues, critical for Gi protein-coupled receptor activation .

- Modifications to Tyr (Y) or Phe (F) residues reduce mitogenic activity, as shown in alanine-scanning mutagenesis studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data on OGP(10-14)’s dual roles in Gi kinase activation and Src inhibition?

- Analytical Framework :

- Use kinase activity assays (e.g., ADP-Glo™) to quantify Src inhibition (IC50 ~nM range) alongside cAMP assays to measure Gi pathway activation .

- Employ pathway-specific inhibitors (e.g., Pertussis toxin for Gi, Saracatinib for Src) to decouple downstream effects in osteoblast models .

- Reference dose-dependent studies: Src inhibition dominates at ≥100 nM, while Gi signaling occurs at lower concentrations (10–50 nM) .

Q. What strategies optimize OGP(10-14) delivery in bone regeneration models?

- Experimental Design :

- Use 3D-printed scaffolds (e.g., PCL) loaded with OGP(10-14) (0.1–1.0 µg/mg scaffold) to enhance localized delivery and ERK pathway activation .

- Combine with growth factors (e.g., BMP-2) for synergistic effects on trabecular bone density in murine fracture models .

- Monitor release kinetics via fluorescence tagging or HPLC to correlate pharmacokinetics with osteogenic outcomes .

Q. How can batch-to-batch variability in synthetic OGP(10-14) impact preclinical reproducibility?

- Quality Control Recommendations :

- Request peptide content analysis (via amino acid analysis) and TFA removal (<1%) to standardize concentrations across batches .

- Pre-screen batches using in vitro bioassays (e.g., osteoblast proliferation) to confirm bioactivity before in vivo use .

Key Considerations for Data Interpretation

-

Confounding Factors :

-

Contradiction Management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.